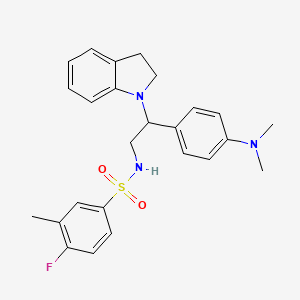

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a dimethylaminophenyl group, an indolin-1-yl moiety, and a fluoro-methyl-substituted benzene ring.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FN3O2S/c1-18-16-22(12-13-23(18)26)32(30,31)27-17-25(20-8-10-21(11-9-20)28(2)3)29-15-14-19-6-4-5-7-24(19)29/h4-13,16,25,27H,14-15,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFVRKYRQVGQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including interactions with various biological targets, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural elements:

- Dimethylamino Group : Enhances electron-donating ability.

- Indoline Moiety : May influence interactions with biological targets.

- Fluorinated Aromatic Ring : Contributes to lipophilicity and receptor binding affinity.

These functional groups suggest that the compound may interact with enzymes and receptors through mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which are critical for its efficacy and selectivity in biological systems.

Research Findings

Recent studies have focused on related compounds, providing insights into potential activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(4-(dimethylamino)phenyl)ethyl)-N2-(m-tolyl)oxalamide | Lacks indoline group | Altered reactivity and biological activity |

| N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyl)oxalamide | Phenyl group instead of m-tolyl | Affects physical properties and interactions |

These findings indicate that modifications to the core structure can significantly influence the biological properties of similar compounds.

Case Studies

While direct case studies on this compound are scarce, related research has demonstrated significant findings:

- Antimicrobial Studies : Compounds structurally similar to this sulfonamide have been assessed for their antibacterial and antifungal properties. In vitro assays showed varying degrees of activity against human pathogenic microorganisms, suggesting potential therapeutic applications .

- Protein Kinase Inhibition : Indoline derivatives have been identified as protein kinase inhibitors, which are crucial for treating hyperproliferative diseases. This class of compounds has shown promise in targeting specific pathways involved in cancer progression .

Future Directions

Further research is essential to elucidate the specific mechanisms of action for this compound. Key areas for future investigation include:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles.

- Mechanistic Studies : To determine the precise interactions with biological targets.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements and comparisons to analogs are summarized below:

Key Observations :

- Sulfonamide vs. Amide Backbone : The target compound’s sulfonamide group may enhance metabolic stability compared to amide-based analogs like the indol-3-yl ethyl propanamide . Sulfonamides are also associated with improved solubility and binding affinity in kinase inhibitors .

- Fluorine Substitution : The 4-fluoro-3-methylbenzene group in the target compound parallels fluorinated aromatic systems in (fluorophenyl-chromen) and (chloro-fluorophenyl). Fluorine likely enhances lipophilicity and bioavailability .

- Indole/Indolinyl Moieties : The indolin-1-yl group distinguishes the target compound from the indol-3-yl analog in . Indoline derivatives are common in CNS-active compounds due to blood-brain barrier permeability .

Pharmacological and Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is likely >500 Da (based on structural similarity to ’s 589.1 Da), which may influence pharmacokinetics (e.g., absorption, half-life).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.